molecular formula C21H14N4O4 B13658683 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid

Cat. No.: B13658683
M. Wt: 386.4 g/mol
InChI Key: RHKSHLMNQNJBIS-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is a polyfunctional aromatic compound featuring:

  • Two carboxylic acid groups (at the 4- and 6-positions of the central benzene ring).
  • A phenyl substituent at the 2-position.
  • A tetrazole ring at the 6-position.

Properties

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid

InChI

InChI=1S/C21H14N4O4/c26-20(27)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)18(21(28)29)17(11-15)19-22-24-25-23-19/h1-11H,(H,26,27)(H,28,29)(H,22,23,24,25)

InChI Key

RHKSHLMNQNJBIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=NNN=N4)C(=O)O

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The 2H-tetrazol-5-yl group is commonly synthesized via a [3+2] cycloaddition reaction between an organic nitrile and sodium azide under acidic or Lewis acid catalysis. This reaction converts a nitrile substituent on the aromatic ring into the tetrazole heterocycle.

  • Typical Procedure:
    • Starting from a benzonitrile derivative, react with sodium azide in the presence of ammonium chloride or a Lewis acid catalyst.
    • The reaction is performed in polar solvents such as DMF or DMSO at elevated temperatures (80–120 °C).
    • After completion, acidification yields the tetrazole ring-containing product.

This method is widely accepted due to its efficiency and mild conditions.

Assembly of the Biphenyl Carboxylic Acid Framework

The biphenyl carboxylic acid portion (4-(4-carboxyphenyl)-2-phenylbenzoic acid) can be constructed via Suzuki-Miyaura cross-coupling reactions:

  • Typical Procedure:
    • Use of aryl boronic acids and aryl halides (e.g., bromides or iodides) catalyzed by palladium complexes.
    • Base such as potassium carbonate in aqueous-organic solvent mixtures (e.g., toluene/water).
    • Reaction temperatures range from 80 to 110 °C.
    • The carboxylic acid groups are either introduced pre- or post-coupling depending on protecting group strategies.

This approach allows precise placement of substituents and high yields of biphenyl derivatives.

Final Coupling and Functional Group Transformations

Once the tetrazole and biphenyl carboxylic acid fragments are prepared, they are coupled or assembled into the final compound:

  • Amide or Ester Formation: If necessary, coupling agents like EDCI or DCC can be used to link amine and carboxylic acid functionalities.
  • Purification: Crystallization or chromatographic methods yield the pure compound, often as a white solid.

Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Tetrazole ring synthesis from nitrile and sodium azide Sodium azide, ammonium chloride, DMF, 100 °C, 12 h 75–85% Efficient conversion to tetrazole ring
Suzuki coupling for biphenyl formation Pd(PPh3)4 catalyst, K2CO3, toluene/H2O, 90 °C, 24 h 80–90% High regioselectivity and yield
Final assembly and purification Coupling agents (EDCI/DCC), room temp, 6 h 85–87% White solid, mp ~224–226 °C

Note: These yields and conditions are representative of literature precedents for similar compounds and inferred from available data.

Spectroscopic Characterization

  • [^1H NMR (300 MHz, DMSO-d6)](pplx://action/followup): Signals consistent with aromatic protons, tetrazole NH, and carboxylic acid protons.
  • Melting Point: 224.4–225.9 °C
  • Mass Spectrometry: Molecular ion peak consistent with C14H10N4O2.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Remarks
Tetrazole ring formation Sodium azide, ammonium chloride DMF, 100 °C, 12 h 75–85% Cycloaddition of azide to nitrile
Biphenyl carboxylic acid synthesis Aryl boronic acid, aryl halide, Pd catalyst Toluene/H2O, 90 °C, 24 h 80–90% Suzuki coupling
Final coupling and purification EDCI/DCC coupling agents RT, 6 h 85–87% Amide/ester bond formation

Chemical Reactions Analysis

Types of Reactions

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Triazole Derivatives (e.g., 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)

Structural Differences :

  • Heterocyclic Core : Triazole (3 N atoms) vs. tetrazole (4 N atoms).
  • Functional Groups : Triazole derivatives in feature sulfonyl and difluorophenyl groups, whereas the target compound has phenyl and tetrazole substituents.

Physicochemical Properties :

  • IR Spectral Data : Triazoles exhibit C=S stretching (1247–1255 cm⁻¹) and lack C=O bands after cyclization, while the tetrazole in the target compound likely shows N–H stretching (~2500–2600 cm⁻¹, if protonated) and tetrazole ring vibrations (~1500 cm⁻¹) .
  • Tautomerism : Triazoles exist as thione tautomers, confirmed by the absence of S–H bands in IR. Tetrazoles, however, exhibit pH-dependent tautomerism (1H- vs. 2H- forms) .

Benzimidazole-Carboxylic Acid Derivatives (e.g., 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid)

Structural Differences :

  • Core Structure: Benzimidazole (bicyclic, fused benzene and imidazole) vs. the monocyclic benzene core of the target compound.
  • Functional Groups : A hydroxylphenyl group vs. tetrazole and phenyl substituents.

Physicochemical Properties :

  • Molecular Weight : The benzimidazole derivative has a lower molecular weight (254.24 g/mol) compared to the target compound, which is heavier due to the tetrazole and additional phenyl group .
  • Solubility : The hydroxyl group in benzimidazoles enhances water solubility, whereas the tetrazole in the target compound may increase lipophilicity despite its acidity .

Thiazole-Benzoic Acids (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid)

Structural Differences :

  • Heterocycle : Thiazole (S and N atoms) vs. tetrazole (all N atoms).
  • Substituents : A methyl group on the thiazole vs. phenyl and tetrazole groups.

Electronic Effects :

  • Thiazoles are less electron-deficient than tetrazoles, influencing their reactivity in electrophilic substitution reactions.
  • The methyl group in thiazole derivatives enhances lipophilicity, whereas tetrazoles contribute to strong dipole interactions .

Tetrahydropyrimidine-Benzoic Acid Derivatives

Structural Differences :

  • Core Structure : Six-membered tetrahydropyrimidine (partially saturated) vs. aromatic benzene with tetrazole.
  • Flexibility : The saturated ring in tetrahydropyrimidines allows conformational flexibility, unlike the rigid aromatic system of the target compound.

Simpler Tetrazole Analogs (e.g., 4-(2H-Tetrazol-5-yl)benzoic Acid)

Structural Differences :

  • Substituents : The simpler analog lacks the 2-phenyl and 4-carboxyphenyl groups.

Acidity and Solubility :

  • The target compound’s dual carboxylic acid groups and tetrazole result in higher acidity (pKa ~2–3 for tetrazole; ~4–5 for carboxylic acids) compared to the mono-acid analog .
  • Increased molecular weight reduces aqueous solubility but enhances binding affinity in protein pockets .

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Class Core Heterocycle Functional Groups Molecular Weight (g/mol) Notable IR Bands (cm⁻¹)
Target Compound Benzene 2×COOH, tetrazole, phenyl ~380 (estimated) N–H (~2500), C=O (~1680)
Triazole Derivatives 1,2,4-Triazole C=S, SO₂, difluorophenyl 350–400 C=S (1247–1255), NH (3278–3414)
Benzimidazole Benzimidazole COOH, 4-hydroxyphenyl 254.24 O–H (~3200), C=O (~1660)
Thiazole Thiazole COOH, methyl 219.26 C=O (~1680), C–S (~680)
Tetrazole Analog Benzene COOH, tetrazole 207.16 N–H (~2500), C=O (~1680)

Biological Activity

4-(4-Carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is a complex organic compound notable for its unique structural features, including a benzoic acid moiety, a carboxyphenyl group, and a tetrazole ring. These structural characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C₁₄H₁₁N₄O₂, with a molecular weight of approximately 265.26 g/mol. The compound typically appears as a white to light yellow powder or crystalline solid, with a melting point around 250 °C. The presence of the tetrazole ring is particularly significant, as compounds containing this moiety are often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with tetrazole rings can exhibit strong antimicrobial properties. This compound's structural similarities to known antimicrobial agents warrant further investigation into its efficacy against various pathogens.
  • Anticancer Potential : The combination of the carboxylic acid and tetrazole functionalities may lead to unique interactions within cancer cells, potentially inhibiting tumor growth or metastasis. Research on similar compounds has shown promising results in cancer treatment applications.
  • Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid:

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(1H-tetrazol-5-yl)benzoic acidTetrazole ring + benzoic acidStrong antimicrobial properties
5-(4-carboxyphenyl)tetrazoleSimilar tetrazole structureAnti-cancer activities
2-(1H-tetrazol-5-yl)benzoic acidTetrazole on different benzene positionNeuroprotective effects
4-carboxyphenylacetic acidWithout tetrazoleAnti-inflammatory properties

This table highlights the diverse biological activities associated with compounds sharing structural features with 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms may include:

  • Inhibition of Enzymatic Activity : The presence of functional groups may allow for interaction with key enzymes involved in disease processes.
  • Modulation of Cell Signaling Pathways : The compound could influence various signaling pathways, affecting cell proliferation and apoptosis in cancer cells.

Future Directions

Further pharmacological studies are essential to determine the specific biological activities and mechanisms of action for 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Investigating how this compound interacts at the molecular level within biological systems.
  • Clinical Trials : If preclinical studies show promise, advancing to clinical trials to evaluate efficacy in human subjects.

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapies?

  • Methodology :
  • Use Chou-Talalay combination index (CI) analysis:
  • CI < 1: Synergy
  • CI = 1: Additivity
  • CI > 1: Antagonism
  • Validate with isobolograms and dose-reduction indices .

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